(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
Description
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime (CAS: 338401-34-6) is a chlorinated aromatic compound featuring a cyclopropane ring fused to two substituted phenyl groups and an oxime functional group. Its structure includes a 4-chlorophenyl moiety attached to a methanone group, which is further linked to a cyclopropane ring bearing a 2,4-dichlorophenyl substituent .
Properties
IUPAC Name |
(NZ)-N-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-10-3-1-9(2-4-10)16(20-21)14-8-13(14)12-6-5-11(18)7-15(12)19/h1-7,13-14,21H,8H2/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFPTSFBIEJHV-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/O)/C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime typically involves the reaction of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl groups may interact with hydrophobic pockets in proteins, affecting their function. The cyclopropyl ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analysis
Core Structural Motifs: Cyclopropane Rings: Present in the target compound and piperazine derivatives (3a-j), conferring conformational rigidity that may enhance binding to biological targets . Oxime Functional Group: Critical for forming stable intermediates (e.g., in flucycloxuron synthesis) and may participate in hydrogen bonding with biological targets .
Synthetic Pathways :
- The target compound’s one-pot synthesis (70.6% yield) is more efficient than multi-step methods for piperazine derivatives (e.g., reductive amination in compound 3a-j) .
- Sodium hydride/DMF-mediated reactions are common in alkylation steps for oxime derivatives (e.g., ), highlighting shared reactivity patterns .
Biological Activities :
- Anticancer/Antituberculosis : Piperazine derivatives (3a-j) demonstrate dual activity, likely due to the basic nitrogen in piperazine enhancing interaction with cellular targets .
- Pesticidal Applications : The target compound and 1-(2,4-dichlorophenyl)-imidazole oxime are intermediates for insecticides/fungicides, suggesting dichlorophenyl groups enhance agrochemical efficacy .
Physicochemical Properties :
Research Implications
- Structure-Activity Relationships (SAR) : The 2,4-dichloro substitution pattern in the target compound may optimize pesticidal activity, while piperazine/morpholine groups redirect functionality toward therapeutic applications .
- Synthetic Optimization : The one-pot method for the target compound offers a scalable model for related oxime derivatives .
Biological Activity
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime, with the CAS number 338401-34-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula: CHClNO
- Molecular Weight: 340.64 g/mol
- Synonyms: (NZ)-N-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine
The compound features a unique cyclopropyl ring substituted with chlorophenyl groups, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorophenyl compounds can inhibit the growth of various bacterial strains including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Enzyme inhibition is another area where this compound may demonstrate activity. Compounds structurally related to this compound have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and gastric ulcers .
Study 1: Antioxidant and Antimicrobial Properties
A study evaluating the antioxidant and antimicrobial properties of phenolic compounds found that certain derivatives exhibited potent activity against bacterial strains while also demonstrating antioxidant capabilities . The structure-activity relationship highlighted the importance of specific substituents on the phenolic ring in enhancing biological efficacy.
Study 2: Enzyme Inhibition Assays
Another research effort focused on the synthesis and evaluation of various oxime derivatives for their enzyme inhibition potential. The results indicated that certain compounds showed strong inhibitory action against urease, suggesting potential applications in treating infections caused by urease-producing bacteria .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Target Organism/Enzyme | IC50 Value (μM) |
|---|---|---|---|
| Compound A | Antimicrobial | Salmonella typhi | 25 |
| Compound B | Enzyme Inhibition | Acetylcholinesterase | 15 |
| Compound C | Antioxidant | DPPH Radical Scavenging | 30 |
| Compound D | Antimicrobial | Bacillus subtilis | 20 |
Q & A
Q. What is the synthetic route for (4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime?
The synthesis typically involves reacting the parent ketone, (4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone, with hydroxylamine hydrochloride in a basic medium (e.g., sodium acetate) under reflux in ethanol or methanol. The oxime formation is driven by nucleophilic addition of hydroxylamine to the carbonyl group. Purification is achieved via recrystallization or chromatography .
Q. What are the key physicochemical properties of this compound?
- Molecular formula : Likely C₁₆H₁₁Cl₃NO (based on structural analogs).
- Melting point : Analogous cyclopropyl-containing oximes exhibit melting points between 29–31°C .
- Density : Estimated ~1.16 g/cm³ (similar to chlorophenyl-substituted methanones) .
- Solubility : Expected to be soluble in polar aprotic solvents (e.g., DMSO) and alcohols due to the oxime moiety .
Q. How is the geometric isomerism (E/Z) of the oxime group characterized?
The E/Z configuration is determined using NMR spectroscopy. The oxime proton (NH) in the Z-isomer typically resonates at δ 8–9 ppm due to hydrogen bonding, while the E-isomer appears downfield. X-ray crystallography or NOE experiments can further confirm spatial arrangements .
Q. What preliminary biological activities have been reported for structurally related oximes?
Cyclopropyl oxime derivatives exhibit antimicrobial, antifungal, and anticancer properties. For example, analogs with dichlorophenyl substituents show activity against Mycobacterium tuberculosis (MIC <10 µg/mL) . Target-specific assays (e.g., enzyme inhibition) are recommended to validate mechanisms .
Advanced Research Questions
Q. What strategies optimize cyclopropane ring stability during synthesis?
Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. Using mild bases (e.g., NaHCO₃) and low-temperature reactions minimizes degradation. Stabilizing agents like TBAB (tetrabutylammonium bromide) enhance reaction efficiency in cyclopropanation steps .
Q. How do structural modifications (e.g., substituent positions) affect bioactivity?
- Chlorine positioning : The 2,4-dichlorophenyl group enhances lipophilicity and membrane permeability, critical for antifungal activity.
- Oxime vs. hydrazone : Oximes exhibit higher metabolic stability compared to hydrazones due to reduced hydrolysis susceptibility. Comparative studies with analogs (e.g., hydrazones, semicarbazones) reveal oximes’ superior selectivity for cytochrome P450 inhibition .
Q. What analytical methods resolve contradictions in spectral data for cyclopropyl-containing compounds?
Conflicting NMR signals (e.g., cyclopropyl proton splitting) are resolved using 2D techniques (COSY, HSQC). High-resolution mass spectrometry (HRMS) validates molecular ion peaks, while IR spectroscopy confirms oxime N–O stretching (~1600 cm⁻¹) .
Q. How can computational modeling predict metabolic pathways for this oxime?
Density functional theory (DFT) calculates bond dissociation energies to predict oxidative metabolism sites. In silico tools like ADMET Predictor™ simulate phase I/II metabolism, identifying potential glucuronidation or sulfation sites at the oxime group .
Q. What is the role of the cyclopropane ring in modulating receptor binding?
The cyclopropane’s rigid geometry restricts conformational flexibility, enhancing affinity for planar binding pockets (e.g., cannabinoid receptors). Docking studies with analogs suggest hydrophobic interactions between chlorophenyl groups and receptor subpockets .
Q. How are synthetic impurities (e.g., nitrobenzyl derivatives) controlled during scale-up?
Process-related impurities, such as O-(4-nitrobenzyl)oxime isomers, are monitored via HPLC with UV detection (λ = 254 nm). Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >98% purity. Stability studies under accelerated conditions (40°C/75% RH) ensure shelf-life compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
